molecular formula C15H11ClO5 B6410937 4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1262010-78-5

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6410937
CAS No.: 1262010-78-5
M. Wt: 306.70 g/mol
InChI Key: YFIRLCGWEDLNDS-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a hydroxy group attached to a benzene ring

Properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO5/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIRLCGWEDLNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692031
Record name 4'-Chloro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-78-5
Record name 4'-Chloro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 3-hydroxybenzoic acid.

    Esterification: The 4-chlorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form 4-chloro-3-methoxycarbonylbenzoic acid.

    Hydroxylation: The esterified product is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide to introduce the hydroxy group at the desired position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors for the esterification process to produce significant quantities of the intermediate compound.

    Continuous Hydroxylation: Implementing continuous flow reactors for the hydroxylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide or nitrous acid under controlled conditions.

Major Products

    Oxidation: Formation of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-oxo-benzoic acid.

    Reduction: Formation of 4-(3-methoxycarbonylphenyl)-3-hydroxybenzoic acid.

    Substitution: Formation of 4-(4-Amino-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxycarbonylphenylboronic acid: Similar structure but contains a boronic acid group instead of a hydroxy group.

    4-Chloro-3-hydroxybenzoic acid: Lacks the methoxycarbonyl group.

    3-Hydroxy-4-methoxycarbonylbenzoic acid: Similar structure but lacks the chloro group.

Uniqueness

4-(4-Chloro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of all three functional groups (chloro, methoxycarbonyl, and hydroxy) on the benzene ring, which imparts distinct chemical and biological properties.

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